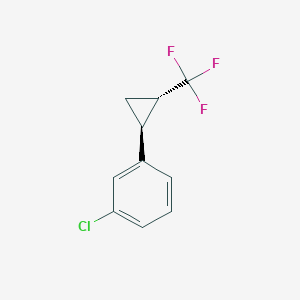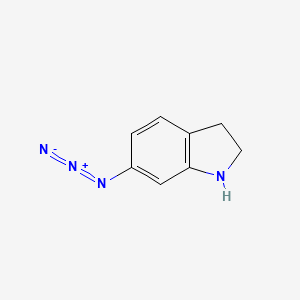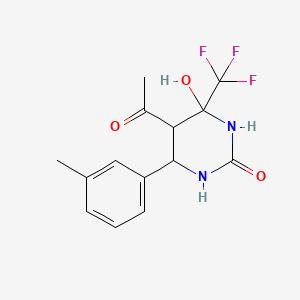![molecular formula C21H21ClN2O3S B2667547 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate CAS No. 878247-51-9](/img/structure/B2667547.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining a cyanocyclohexyl group, a carbamoyl moiety, and a chloronaphthyl sulfanyl acetate, which contributes to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Carbamoylation: The 1-cyanocyclohexylamine is then reacted with methyl chloroformate to introduce the carbamoyl group, yielding [(1-cyanocyclohexyl)carbamoyl]methyl chloride.
Thioester Formation: The final step involves the reaction of [(1-cyanocyclohexyl)carbamoyl]methyl chloride with 8-chloronaphthalene-1-thiol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloronaphthyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted naphthalenes.
Scientific Research Applications
Chemistry
In organic synthesis, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry due to its structural complexity and functional diversity. It could be explored for its biological activity, including potential as a pharmacophore in drug design.
Industry
In materials science, the compound’s unique properties could be leveraged in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanocyclohexyl and chloronaphthyl groups suggests potential interactions with hydrophobic pockets in proteins, while the carbamoyl group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-bromonaphthalen-1-yl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-methoxynaphthalen-1-yl)sulfanyl]acetate: Contains a methoxy group instead of chlorine.
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(8-chloronaphthalen-1-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-16-8-4-6-15-7-5-9-17(20(15)16)28-13-19(26)27-12-18(25)24-21(14-23)10-2-1-3-11-21/h4-9H,1-3,10-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBRKVNJJAFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=CC=CC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)
![N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2667466.png)
![3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2667467.png)

![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)



![N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2667483.png)


